molecular formula C25H18Cl2N2O3S B12727850 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- CAS No. 89516-52-9

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo-

Cat. No.: B12727850
CAS No.: 89516-52-9
M. Wt: 497.4 g/mol
InChI Key: VAMLMYMRVAASRF-FYJGNVAPSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxo group and aromatic rings play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Thioxo compounds: Molecules containing the thioxo group, which exhibit similar reactivity.

Uniqueness

The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89516-52-9

Molecular Formula

C25H18Cl2N2O3S

Molecular Weight

497.4 g/mol

IUPAC Name

(5E)-1-[(2,4-dichlorophenyl)methyl]-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C25H18Cl2N2O3S/c1-32-20-11-7-16(8-12-20)13-21-23(30)28(15-17-9-10-18(26)14-22(17)27)25(33)29(24(21)31)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b21-13+

InChI Key

VAMLMYMRVAASRF-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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